molecular formula C17H26N2O3S B6573315 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide CAS No. 946292-85-9

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide

Cat. No. B6573315
CAS RN: 946292-85-9
M. Wt: 338.5 g/mol
InChI Key: RCAXYDYKJOTIDL-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrahydroquinoline, which is a class of organic compounds with a wide range of biological activities. The ethanesulfonyl group attached to the tetrahydroquinoline ring could potentially increase the compound’s reactivity or alter its biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an ethanesulfonyl group, and a dimethylbutanamide group. These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the ethanesulfonyl and dimethylbutanamide groups. These groups could potentially act as leaving groups or nucleophiles in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethanesulfonyl and dimethylbutanamide groups could potentially affect the compound’s solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Tetrahydroquinoline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer activities .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-5-23(21,22)19-10-6-7-13-8-9-14(11-15(13)19)18-16(20)12-17(2,3)4/h8-9,11H,5-7,10,12H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAXYDYKJOTIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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